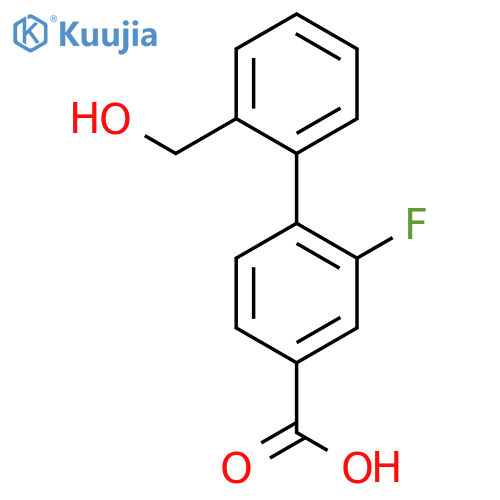Cas no 1261969-78-1 (3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid)

1261969-78-1 structure
商品名:3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid
CAS番号:1261969-78-1
MF:C14H11FO3
メガワット:246.233747720718
MDL:MFCD18319394
CID:2766698
PubChem ID:53225313
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- DTXSID90689045
- 2-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
- 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid, 95%
- 1261969-78-1
- 3-FLUORO-4-(2-HYDROXYMETHYLPHENYL)BENZOIC ACID
- MFCD18319394
- 3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid
-
- MDL: MFCD18319394
- インチ: InChI=1S/C14H11FO3/c15-13-7-9(14(17)18)5-6-12(13)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18)
- InChIKey: GRBXNXHAGKDQKG-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 246.06922237Da
- どういたいしつりょう: 246.06922237Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 57.5Ų
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326419-5 g |
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid, 95%; . |
1261969-78-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB326419-5g |
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid, 95%; . |
1261969-78-1 | 95% | 5g |
€1159.00 | 2024-06-08 |
3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
1261969-78-1 (3-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261969-78-1)

清らかである:99%
はかる:5g
価格 ($):687.0